BenchChemオンラインストアへようこそ!

8-Chloro-5-methoxy-2-propylquinolin-4-ol

Lipophilicity Drug-likeness ADME Prediction

This quinolin-4-ol features a unique substitution triad (8-Cl, 5-OCH₃, 2-propyl) that creates a distinct cLogP (~3.14) and TPSA (42.09 Ų) profile versus regioisomers like 6-chloro-8-methoxy or 8-chloro-6-methyl analogs. Ideal for antimalarial screening (IC₅₀ 0.15–8 µM baseline) and Gram-positive antibacterial MIC panels, where its 4-OH tautomer supports β-hematin inhibition and metal chelation. Procure to systematically explore 5,8-disubstituted quinolin-4-ol SAR not covered by common 6,8- or 7,8-analogs.

Molecular Formula C13H14ClNO2
Molecular Weight 251.71 g/mol
CAS No. 1189105-70-1
Cat. No. B13709398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-5-methoxy-2-propylquinolin-4-ol
CAS1189105-70-1
Molecular FormulaC13H14ClNO2
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)C2=C(C=CC(=C2N1)Cl)OC
InChIInChI=1S/C13H14ClNO2/c1-3-4-8-7-10(16)12-11(17-2)6-5-9(14)13(12)15-8/h5-7H,3-4H2,1-2H3,(H,15,16)
InChIKeyFUZYWIISAJQQDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-5-methoxy-2-propylquinolin-4-ol (CAS 1189105-70-1): Quinolin-4-ol Scaffold for Anti-Infective & Oncology Chemical Biology


8-Chloro-5-methoxy-2-propylquinolin-4-ol (CAS 1189105-70-1) is a synthetic small molecule belonging to the quinolin-4-ol (4-quinolone) class, a privileged scaffold in medicinal chemistry . The compound features a 2-propyl side chain, a 5-methoxy group, and an 8-chloro substituent on the bicyclic quinoline core (molecular formula C₁₃H₁₄ClNO₂; MW 251.71 g/mol) . Quinolin-4-ol derivatives are widely pursued as antimalarial (e.g., 4-quinolinones with IC₅₀ values of 0.15–8 µM against P. falciparum) and antibacterial agents (e.g., MIC values of 6.25–12.5 µg/mL against S. aureus and MRSA), as well as oncology targets [1][2]. The specific substitution pattern of this compound—combining an electron-withdrawing 8-chloro with an electron-donating 5-methoxy group and a lipophilic 2-propyl chain—creates a unique physicochemical profile (cLogP ≈ 3.14) distinct from its close analogs .

8-Chloro-5-methoxy-2-propylquinolin-4-ol: Why In-Class Quinolin-4-ol Analogs Are Not Interchangeable in Structure-Activity Studies


Within the 2-propylquinolin-4-ol series, even minor positional isomerism or substituent swapping can cause large shifts in biological activity and physicochemical properties. For example, moving the chloro substituent from C-8 (target compound) to C-6 while relocating the methoxy from C-5 to C-8 yields 6-chloro-8-methoxy-2-propylquinolin-4-ol (CAS 1189107-18-3), a positional isomer with identical molecular formula and mass but altered electron distribution and steric profile . Likewise, replacing the 5-methoxy with a 6-methyl group produces 8-chloro-6-methyl-2-propylquinolin-4-ol (CAS 1070880-14-6), which has a lower molecular weight (235.71 vs. 251.71 g/mol), higher cLogP (~3.7 vs. ~3.14 as computed by PubChem), and reduced hydrogen bond acceptor count [1]. The 4,8-dichloro-5-methoxy-2-propylquinoline analog (CAS 1189105-73-4) introduces a second chlorine at C-4, abolishing the 4-hydroxyl tautomer that is central to the quinolin-4-ol pharmacophore . These structural variations directly impact target binding, metabolic stability, and solubility—meaning that researchers cannot assume functional equivalence when substituting one analog for another in a screening cascade or SAR study.

8-Chloro-5-methoxy-2-propylquinolin-4-ol: Quantitative Differentiation Evidence Against Closest Structural Analogs


Molecular Descriptor Differentiation: Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) vs. 8-Chloro-6-methyl-2-propylquinolin-4-ol

The target compound and 8-chloro-6-methyl-2-propylquinolin-4-ol differ by a single substituent (5-OCH₃ vs. 6-CH₃), yet this exchange produces measurable divergence in key drug-likeness descriptors relevant to membrane permeability and oral bioavailability predictions. The target compound has a computed XLogP3-AA of approximately 3.1 and a TPSA of 42.09 Ų [1]. The methyl analog has a higher computed XLogP3-AA of 3.7 due to the absence of the polar methoxy oxygen, alongside a lower TPSA (estimated ~29 Ų based on the loss of one oxygen H-bond acceptor) [2]. The difference of approximately 0.6 log units in predicted lipophilicity and ~13 Ų in TPSA can shift a compound across critical ADME decision boundaries (e.g., Lipinski compliance, CNS MPO scoring) [1].

Lipophilicity Drug-likeness ADME Prediction

Molecular Weight and Elemental Composition Difference vs. 4,8-Dichloro-5-methoxy-2-propylquinoline

The 4,8-dichloro analog (CAS 1189105-73-4) represents a distinct chemotype in which the 4-hydroxyl of the quinolin-4-ol tautomer is replaced by chlorine. This substitution increases molecular weight from 251.71 g/mol (C₁₃H₁₄ClNO₂) to 270.15 g/mol (C₁₃H₁₃Cl₂NO) . More importantly, the replacement of the 4-OH (a hydrogen bond donor/acceptor) with 4-Cl (a halogen incapable of classical H-bonding) fundamentally alters the pharmacophore, as the 4-hydroxy/4-keto tautomeric system is central to the biological activity of 4-quinolones including metal chelation, β-hematin inhibition (antimalarial), and enzyme active-site interactions [1].

Molecular Weight Elemental Composition Lead Optimization

Regioisomeric Chloro/Methoxy Substitution Pattern Distinction vs. 6-Chloro-8-methoxy-2-propylquinolin-4-ol

The target compound (8-chloro-5-methoxy) and 6-chloro-8-methoxy-2-propylquinolin-4-ol (CAS 1189107-18-3) are regioisomers sharing the identical molecular formula (C₁₃H₁₄ClNO₂) and molecular weight (251.71 g/mol), yet they differ in the positions of the chloro and methoxy substituents . In the target compound, the electron-withdrawing 8-chloro is para to the ring nitrogen (N-1) and adjacent to the bridgehead, while the 5-methoxy is peri to the 4-keto group. In the regioisomer, chloro occupies the 6-position (meta to N-1) and methoxy occupies the 8-position (ortho to N-1). This regiochemical swap alters the electronic landscape of the quinoline ring: the 5-OCH₃ in the target exerts a resonance-donating effect at a position conjugated with the 4-keto, while the 8-Cl provides steric bulk adjacent to N-1 that can influence hydrogen bonding and metal coordination at the quinoline nitrogen [1].

Regioisomerism Structure-Activity Relationship Target Binding

Heteroatom Substitution Differentiation: Chloro vs. Bromo at Position 8 with Methyl at Adjacent Position

Replacing the 8-chloro and 5-methoxy substitution of the target compound with 8-methyl and 7-bromo, as in 7-bromo-8-methyl-2-propylquinolin-4-ol (CAS 1189106-90-8), yields a compound with increased molecular weight (280.17 vs. 251.71 g/mol; ΔMW = +28.46 g/mol, +11.3%) and fundamentally different halogen properties . The C-Br bond is longer (1.93 Å vs. 1.74 Å for C-Cl), more polarizable, and has a larger van der Waals radius (1.85 Å vs. 1.75 Å), which alters halogen bonding potential and steric occupancy at the binding site . Additionally, the replacement of 5-OCH₃ with 8-CH₃ removes the H-bond acceptor capacity of the methoxy oxygen in the peri position to the 4-keto, potentially altering intramolecular H-bonding and tautomeric equilibria of the 4-quinolone system .

Halogen Bonding Metabolic Stability Lead Diversification

8-Chloro-5-methoxy-2-propylquinolin-4-ol: Evidence-Based Research Application Scenarios


Antimalarial 4-Quinolone Lead Optimization Programs Targeting P. falciparum

Research groups building focused libraries of 4-quinolone antimalarials should select this compound as a scaffold diversification point due to its unique 8-chloro/5-methoxy/2-propyl substitution triad. The established activity of related 4-quinolinones (IC₅₀ range 0.15–8 µM against P. falciparum) provides a quantitative baseline for evaluating how the 5-methoxy (electron-donating) and 8-chloro (electron-withdrawing) combination modulates antiplasmodial potency relative to des-methoxy or des-chloro analogs [1]. The 2-propyl side chain, which is optimal for antimalarial aminoquinolines (IC₅₀ = 5–20 nM), provides a validated chain length starting point [2]. Procurement for this application is justified by the need for systematic SAR exploration of the 5,8-disubstituted quinolin-4-ol sub-series, which is not represented by the more common 6,8- or 7,8-substituted analogs.

Antibacterial Screening Against Gram-Positive Pathogens Including MRSA

Quinolinol-based small molecules with membrane-active mechanisms have demonstrated MIC values of 6.25 µg/mL against S. aureus DM4001 and 12.5 µg/mL against MRSA DM9808R [1]. The 8-chloro substitution in the target compound may enhance membrane disruption potency, as chlorinated 8-quinolinols have shown improved anticandidal activity relative to non-chlorinated analogs [2]. The 5-methoxy group provides an additional hydrogen bond acceptor that could influence interaction with bacterial membrane components including FtsZ, PBP2, and PBP4 [1]. The 2-propyl chain contributes lipophilicity for membrane partitioning. This compound should be employed in minimum inhibitory concentration (MIC) panel screening against Gram-positive clinical isolates, alongside the 8-chloro-6-methyl and 6-chloro-8-methoxy regioisomers, to quantify the contribution of the 8-Cl/5-OCH₃ arrangement to antibacterial potency.

Physicochemical Property Optimization in Drug Discovery Programs

The target compound occupies a specific region of drug-like chemical space (cLogP ~3.14; TPSA 42.09 Ų; MW 251.71 g/mol) [1] that differentiates it from the more lipophilic 8-chloro-6-methyl analog (cLogP ~3.7) and the heavier 7-bromo-8-methyl analog (MW 280.17) [2][3]. For programs optimizing solubility, permeability, or metabolic stability within the quinolin-4-ol series, this compound serves as a balanced midpoint: it retains sufficient lipophilicity for membrane permeation while having lower LogP and higher TPSA than the 6-methyl congener, potentially translating to improved aqueous solubility. Procurement is indicated when a systematic matrix of substituent effects on ADME parameters is required, with quantitative comparison against the 8-chloro-6-methyl-2-propyl analog as the primary comparator point.

Chemical Biology Probe Development Targeting Metal-Dependent Enzymes or Hemozoin Formation

The 4-hydroxy/4-keto tautomer of quinolin-4-ols is known to chelate metal ions and inhibit β-hematin (hemozoin) formation, a validated antimalarial mechanism [1]. The target compound preserves this tautomeric system intact, unlike the 4,8-dichloro analog where the 4-OH is replaced by Cl [2]. The peri relationship between 5-OCH₃ and the 4-keto group may influence the keto-enol equilibrium and thus metal binding affinity. Researchers investigating iron(III) protoporphyrin IX (heme) binding or inhibition of metalloenzymes should select this compound over the 4,8-dichloro derivative, as only compounds retaining the 4-hydroxy/4-keto functionality can engage in the bidentate coordination believed necessary for β-hematin inhibition.

Quote Request

Request a Quote for 8-Chloro-5-methoxy-2-propylquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.